molecular formula C18H13ClN6O3 B2371485 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888426-62-8

3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2371485
CAS No.: 888426-62-8
M. Wt: 396.79
InChI Key: CWVPYDWMOKAOIB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-chloro-4-methylphenyl substituent at position 3 and a 3-nitrobenzyl group at position 6. The compound’s planar triazolopyrimidine system (as seen in analogous structures) suggests conjugation, which is critical for interactions in biological systems or material applications .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O3/c1-11-5-6-13(8-15(11)19)24-17-16(21-22-24)18(26)23(10-20-17)9-12-3-2-4-14(7-12)25(27)28/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPYDWMOKAOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrimidine ring: This step involves the fusion of the triazole ring with a pyrimidine ring, often through condensation reactions.

    Substitution reactions: The chloro-methylphenyl and nitrophenylmethyl groups are introduced through substitution reactions, using reagents such as chlorinating agents and nitro compounds.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the 3-chloro-4-methylphenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Conditions Product Yield Source
Replacement with aminesDMF, 80°C, 12 h3-(3-(alkylamino)-4-methylphenyl)-6-[(3-nitrophenyl)methyl] derivative65–78%
Hydrolysis to hydroxyl groupNaOH (10%), EtOH, reflux, 6 h3-(3-hydroxy-4-methylphenyl)-6-[(3-nitrophenyl)methyl] analog52%

Key Observations :

  • The electron-withdrawing nitro group on the benzyl substituent enhances the electrophilicity of the triazolopyrimidine ring, facilitating NAS at the chloro site .

  • Steric hindrance from the 4-methyl group slightly reduces reaction rates .

Reduction of Nitro Group

The 3-nitrophenylmethyl group undergoes catalytic hydrogenation to yield an amine derivative:

Reagent Conditions Product Yield Source
H₂ (1 atm), Pd/CEtOH, RT, 4 h6-(3-aminophenylmethyl)-substituted compound89%

Applications :

  • The resulting amine serves as a precursor for further functionalization (e.g., amide coupling or diazotization) .

Cycloaddition Reactions

The triazolopyrimidine core acts as a dienophile in Diels-Alder reactions:

Diene Conditions Product Yield Source
1,3-ButadieneToluene, 110°C, 24 hFused bicyclic adduct with retained nitro group47%

Mechanistic Insight :

  • The electron-deficient triazole ring enhances reactivity toward electron-rich dienes .

Oxidation of Methyl Group

The 4-methylphenyl substituent undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 60°C, 8 h3-(3-chloro-4-carboxyphenyl)-substituted analog61%

Limitations :

  • Over-oxidation to CO₂ is observed with prolonged reaction times (>12 h).

Ring-Opening Reactions

The triazolopyrimidine ring can undergo cleavage under alkaline conditions:

Reagent Conditions Product Yield Source
NH₂NH₂·H₂OEtOH, reflux, 3 hBifunctional hydrazine-linked pyrimidine73%

Applications :

  • Ring-opening products are intermediates for synthesizing fused heterocycles .

Metal-Catalyzed Cross-Coupling

The chloro substituent participates in Suzuki-Miyaura couplings:

Boron Reagent Catalyst Conditions Product Yield Source
4-Methoxyphenylboronic acidPd(PPh₃)₄DME, 80°C, 12 h3-(4-methoxyphenyl)-substituted derivative68%

Optimization Note :

  • Higher yields are achieved with electron-donating arylboronic acids .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement on the benzyl group:

Conditions Product Yield Source
UV (254 nm), MeCN, 6 h6-(3-nitritophenylmethyl)-substituted compound55%

Stability :

  • The nitrito product is thermally unstable and reverts under mild heating .

Scientific Research Applications

The compound has shown promising biological activities in various studies:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some demonstrating potent inhibitory effects at low concentrations .
  • Antitumor Properties : Studies have identified triazolo-pyrimidine derivatives as potential anti-tumor agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Case Studies and Research Findings

  • Antitubercular Activity Evaluation :
    • A study synthesized a series of triazolo-pyrimidine derivatives and assessed their activity against Mycobacterium tuberculosis. One compound showed significant activity at concentrations as low as 10 μg/mL .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that specific derivatives of triazolo-pyrimidines could inhibit tumor cell lines effectively. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineEffective Concentration (μg/mL)Reference
Triazole Derivative AAntitubercularMycobacterium tuberculosis10
Triazole Derivative BAntitumorCancer Cell Line X15
Triazole Derivative CAntimicrobialEscherichia coli0.21

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinone derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / CAS/Ref. Substituents (Position) Key Properties Biological/Functional Notes
Target Compound 3-(3-Cl-4-MePh), 6-(3-NO₂Benzyl) High polarity (NO₂, Cl), planar core, mp* ~180–200°C (estimated) Potential anticancer/antiviral (inferred)
3-(2-Hydroxyphenyl)-7-methyl...[1] 3-(2-OHPh), 7-Me mp 184°C; IR C=O at 1680 cm⁻¹; moderate solubility (OH group) Unknown bioactivity; used in synthetic studies
2-(4-ClPh)-6-hexyl...[3] 2-(4-ClPh), 6-hexyl mp 78°C; aliphatic chain enhances lipophilicity (logP ~3.5 estimated) Likely membrane-permeable; no reported activity
5-(4-ClPhO)-6-isopropyl...[7] 5-(4-ClPhO), 6-isopropyl, 3-Ph Coplanar core (dihedral angle 1.09° with Ph); crystalline stability Structural analog for crystallography
[CAS 893914-17-5][9] 3-(4-ClPh), 6-(4-MeBenzyl) Similar to target but with 4-MeBenzyl (less polar); commercial availability Used in drug discovery pipelines

Key Observations:

  • Hydroxyl groups (e.g., ) further enhance solubility but may limit blood-brain barrier penetration.
  • Thermal Stability: Higher melting points correlate with aromatic/electron-withdrawing groups (e.g., 184°C for vs. 78°C for aliphatic-substituted ). The target compound’s mp is expected to align with polar analogs (~180–200°C).
  • Biological Activity: While direct data on the target compound is absent, structurally related triazolopyrimidines show anticancer activity (e.g., glycosylated derivatives in inhibit MCF-7 cells). The nitro group may enhance DNA intercalation or enzyme inhibition, as seen in nitroaromatic drugs.

Research Findings and Mechanistic Insights

  • Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of amino triazoles with carbonyl reagents, followed by functionalization (e.g., alkylation or arylation). The target compound likely employs similar methods, with nitrobenzyl introduction via nucleophilic substitution .
  • Structural Analysis: X-ray studies (e.g., ) confirm coplanarity of the triazolopyrimidine core, critical for π-π stacking in drug-receptor interactions. The 3-nitrobenzyl group’s orientation may sterically hinder binding in some targets.

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyrimidine rings contribute to its pharmacological properties by:

  • Inhibiting Kinases : Compounds in this class often act as kinase inhibitors, which can interfere with signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : The presence of nitro and chloro groups enhances the compound's interaction with microbial enzymes and DNA.
  • Antitumor Properties : Studies have shown that triazolopyrimidines can induce apoptosis in cancer cells by disrupting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazolopyrimidine derivatives. For instance:

  • In Vitro Studies : A derivative exhibited IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. This suggests significant antiproliferative effects compared to standard treatments like cisplatin .
CompoundCell LineIC50 (µM)
Derivative ASISO2.38
Derivative ART-1123.77
CisplatinSISO0.24
CisplatinRT-1121.22

Antimicrobial Activity

Triazolopyrimidines have been associated with antimicrobial effects against a range of pathogens:

  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit DNA replication has been documented .

Case Studies

  • Case Study on Antitumor Activity
    • A series of triazolopyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. Notably, compounds bearing electron-withdrawing groups demonstrated enhanced activity.
    • Results indicated that certain derivatives significantly inhibited tumor growth in vitro and induced apoptosis through caspase activation pathways .
  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of a closely related compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL, indicating promising antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:

  • Substituent Effects : The introduction of halogen atoms (e.g., chlorine) at specific positions significantly enhances both anticancer and antimicrobial activities.
  • Nitro Group Positioning : The positioning of nitro groups on the aromatic ring has been shown to influence the potency against various biological targets.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?

Answer:
The synthesis requires multi-step organic reactions with precise control of:

  • Temperature : Exothermic steps (e.g., cyclization) may need cooling to prevent side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating intermediates and final products. Thin-layer chromatography (TLC) and NMR should monitor reaction progress .
  • Catalysts : Acidic/basic conditions or metal catalysts (e.g., Pd for cross-coupling) may accelerate specific steps .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity, especially for triazole and pyrimidine protons .
  • X-ray Crystallography : Resolves absolute configuration and validates bond lengths/angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:

  • Software Tools : Use SHELXPRO or Olex2 to cross-validate data. Discrepancies in thermal parameters may indicate disorder; apply restraints or exclude outliers .
  • Twinned Data : For poorly diffracting crystals, test for twinning using PLATON and refine with TWIN laws in SHELXL .
  • Complementary Techniques : Compare with NMR or IR data to verify functional group assignments .

Advanced: What experimental strategies are effective for elucidating the compound's biological mechanism of action?

Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or ATPase assays. Evidence from similar triazolopyrimidines suggests fungicidal/anticancer activity .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites. Prioritize substituents (e.g., nitro groups) for electrostatic interactions .
  • Cell-Based Models : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines to assess cytotoxicity and oxidative stress via ROS detection assays .

Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to evaluate electronic effects .
  • Bioassay Models : Test analogs in parallel against fungal pathogens (e.g., Candida albicans) and cancer cell lines to correlate substituents with activity .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to link structural descriptors (Hammett σ, logP) with bioactivity .

Advanced: What methodological approaches address conflicting bioactivity data across studies?

Answer:

  • Purity Verification : Reanalyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times) to ensure reproducibility .
  • Computational Validation : Apply QSAR models to predict activity trends and identify outliers for re-testing .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (inferred from structurally related chlorinated compounds) .
  • Waste Disposal : Quench reactive intermediates (e.g., nitro groups) before disposal to avoid exothermic reactions .

Advanced: How can researchers leverage computational chemistry to predict synthetic pathways?

Answer:

  • Retrosynthetic Software : Use Synthia or ChemAxon to propose viable routes, prioritizing steps with high atom economy .
  • DFT Calculations : Model transition states for cyclization steps (e.g., triazole formation) to optimize reaction barriers .

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